3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride
Description
3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a piperazine-derived compound characterized by a thiophene-2-sulfonyl group at the 1-position and a methyl substituent at the 3-position of the piperazine ring. This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and chemical synthesis applications.
Properties
IUPAC Name |
3-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c1-8-7-11(5-4-10-8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUQAMZQVGYHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride typically involves the reaction of 3-methylpiperazine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
The compound 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a synthetic molecule that has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities. This article explores the applications of this compound, focusing on its medicinal chemistry, biological interactions, and industrial uses, supported by case studies and data tables.
Medicinal Chemistry
- Antimicrobial Properties : Compounds similar to 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine have shown promising antimicrobial activities. For instance, derivatives containing sulfonyl groups have been reported to exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
- Enzyme Inhibition : Research indicates that piperazine derivatives can act as enzyme inhibitors, which is crucial for drug design. Studies using surface plasmon resonance (SPR) techniques have explored the binding affinities of these compounds to specific enzymes, proposing that 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine could similarly interact with therapeutic targets .
The biological activity of this compound is hypothesized based on its structural analogs:
- Anticancer Potential : Some piperazine derivatives have been evaluated for their anticancer properties, showing activity against various tumor cell lines. The mechanism often involves the inhibition of cell proliferation pathways .
- Neuropharmacological Effects : Given the structural similarities with known psychoactive compounds, there is potential for exploring its effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Industrial Applications
- Chemical Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pharmaceuticals and agrochemicals.
- Material Science : The unique properties of thiophene derivatives make them suitable for applications in organic electronics and photovoltaic materials, where they can enhance charge transport properties.
Comparison of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluating various sulfonamide-containing piperazines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 3.12 to 12.5 μg/mL, indicating that similar evaluations for 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine could yield valuable insights into its potential as an antimicrobial agent .
Case Study 2: Neuropharmacological Screening
Research on piperazine derivatives has highlighted their potential in modulating neurotransmitter systems. A derivative was tested for its effects on serotonin receptors, showing promising results that suggest further exploration into the psychotropic effects of 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine may be warranted .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene-2-sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Physicochemical Properties
Piperazine derivatives are known for their thermal stability and solubility profiles. Thermogravimetric analysis (TGA) of piperazine hydrochloride analogs reveals mass loss patterns attributable to solvent evaporation (5.08% at 25–140 °C) or water release (13.90% at 25–190 °C for dihydrochloride salts) .
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below, 3-methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is compared with structurally and functionally related compounds.
Structural Analogs
(a) 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine Hydrochloride
This analog differs only in the position of the methyl group (2- vs. 3-methyl on the piperazine ring). Such positional isomerism can significantly impact receptor binding and metabolic stability.
(b) 1-(4-Methylphenyl)-3-methylpiperazine Dihydrochloride Hydrate
Substitution with an aromatic phenyl group instead of thiophene-sulfonyl modifies electronic and hydrophobic interactions. The phenyl derivative’s dihydrochloride form exhibits dual protonation at both piperazine nitrogens when synthesized with excess HCl, whereas equimolar HCl yields mono-protonation at the aryl-substituted nitrogen . This contrasts with the target compound, where sulfonamide and methyl groups may direct protonation to specific sites.
(c) HBK Series (e.g., HBK14–HBK19)
These arylpiperazine derivatives feature phenoxyethyl or phenoxypropyl chains. For example, HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) demonstrates how bulky substituents enhance receptor selectivity, particularly in serotonin/norepinephrine reuptake inhibition . The thiophene-sulfonyl group in the target compound may offer similar selectivity but with improved solubility due to sulfur’s polarizability.
Physicochemical and Thermal Stability
The sulfonamide group in the target compound may enhance thermal stability compared to simple hydrochlorides by introducing stronger intermolecular interactions (e.g., hydrogen bonding via sulfonyl oxygen) .
(a) Antimicrobial Activity
Piperazine derivatives like 1-(4-chlorophenyl)-1-propylpiperazine exhibit moderate to excellent activity against S. aureus and P. aeruginosa . The thiophene-sulfonyl group in the target compound could enhance antimicrobial potency by increasing membrane permeability or disrupting bacterial enzyme function.
(c) Receptor Interactions
Arylpiperazines such as prazosin hydrochloride (Minipress®) target adrenergic receptors for antihypertensive effects . The thiophene-sulfonyl group in the target compound may mimic aryl binding motifs while introducing unique electronic effects for tailored receptor modulation.
Biological Activity
3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound incorporates a thiophene moiety and a sulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.
Research indicates that piperazine derivatives often interact with various neurotransmitter receptors, including dopamine and serotonin receptors. The presence of the thiophene and sulfonyl groups in this compound may enhance its binding affinity and specificity towards these targets, potentially leading to dual or multi-target pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that piperazine derivatives can exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride have shown effectiveness against various bacterial strains.
- Cytotoxicity : Research has indicated varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in piperazine structures have been linked to increased growth inhibition in certain cancer types, suggesting that this compound may also possess anticancer properties.
| Cell Line | GI50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.1 | Moderate Cytotoxicity |
| U87 (Glioblastoma) | >50 | No Notable Activity |
| MiaPaCa-2 (Pancreatic) | >50 | No Notable Activity |
Case Studies and Research Findings
- Matrix Metalloproteinase Inhibition : A study highlighted the inhibitory effects of sulfonyl-containing piperazines on MMPs, suggesting potential applications in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis .
- Cytotoxicity Screening : Another investigation into related compounds showed promising results against various human cancer cell lines, indicating that structural modifications could enhance activity against specific targets .
- Neuropharmacological Effects : The interaction of similar piperazine derivatives with serotonin and dopamine receptors suggests that this compound may also influence mood disorders or neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of the piperazine core using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DMF). Critical parameters include stoichiometric control of the sulfonating agent (1.1–1.3 equivalents), reaction temperature (0–5°C to minimize side reactions), and inert atmosphere to prevent hydrolysis . Post-synthesis, acidification with HCl yields the hydrochloride salt. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is recommended .
Q. How should researchers handle and store this compound to ensure stability and safety, given its hydrochloride salt form?
- Methodological Answer : Store in airtight containers under inert gas (argon) at 2–8°C in a desiccator to prevent hygroscopic degradation. Use PPE (nitrile gloves, lab coat, goggles) during handling due to potential respiratory and dermal irritation. Avoid exposure to moisture, heat (>40°C), and strong oxidizers. Emergency protocols include immediate rinsing with water for eye/skin contact and using dry chemical extinguishers for fires .
Q. What spectroscopic techniques (e.g., NMR, FT-IR) are most effective for characterizing the structural integrity of this piperazine derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm piperazine ring substitution patterns (e.g., δ 2.4–3.1 ppm for N-methyl protons, δ 7.5–8.0 ppm for thiophene protons) and sulfonamide linkage (absence of NH signals). Use deuterated DMSO for solubility .
- FT-IR : Validate sulfonyl group presence via asymmetric/symmetric SO₂ stretches (1350 cm⁻¹ and 1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensure molecular ion ([M+H]⁺) matches theoretical mass (Δ < 2 ppm) .
Advanced Research Questions
Q. How can computational reaction path searching methods be applied to optimize the sulfonation step in synthesizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for sulfonamide bond formation. Pair this with cheminformatics tools to screen solvent effects (e.g., DMF vs. THF) and predict regioselectivity. Experimental validation via small-scale reactions (0.1 mmol) under predicted optimal conditions reduces trial-and-error .
Q. What analytical strategies are recommended for resolving contradictions between theoretical and observed NMR spectra of thiophene-sulfonylated piperazines?
- Methodological Answer :
- Variable Temperature NMR : Resolve signal splitting caused by restricted rotation of the sulfonamide group by acquiring spectra at 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., piperazine methyl vs. thiophene protons) .
- Comparative Crystallography : Compare experimental X-ray structures of analogs to validate sulfonyl-thiophene spatial orientation .
Q. What methodologies are effective for identifying and quantifying process-related impurities in multi-step syntheses of this compound?
- Methodological Answer :
- HPLC-MS with Charged Aerosol Detection (CAD) : Detect non-UV-active impurities (e.g., des-methyl byproducts) using a C18 column (0.1% TFA in H₂O/ACN gradient) .
- Spiking Studies : Add reference standards of suspected impurities (e.g., unreacted piperazine) to quantify limits of detection (LOD < 0.1%) .
Q. How can differential scanning calorimetry (DSC) and X-ray crystallography be utilized to address polymorphic variations in hydrochloride salts of structurally similar piperazines?
- Methodological Answer :
- DSC : Identify polymorph transitions via endothermic peaks (e.g., Form I melts at 180°C vs. Form II at 165°C). Optimize crystallization solvents (e.g., ethanol for Form I) to ensure batch consistency .
- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., chloride ion interactions with piperazine NH) to explain stability differences .
Q. What orthogonal purification techniques (e.g., preparative HPLC vs. recrystallization) show optimal results for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use a polar embedded column (e.g., Waters XBridge BEH C18) with isocratic elution (30% ACN in 10 mM NH₄HCO₃) for high-purity isolation (>99%) of polar byproducts .
- Recrystallization : Optimize solvent ratios (e.g., 2:1 EtOH/H₂O) to recover crystalline product with minimal amorphous content. Monitor via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
